molecular formula C10H8ClN3 B1626869 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine CAS No. 61310-33-6

4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine

Cat. No.: B1626869
CAS No.: 61310-33-6
M. Wt: 205.64 g/mol
InChI Key: ZSRSIZQAKUIMTE-UHFFFAOYSA-N
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Description

“4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine” is a chemical compound with the CAS Number: 25194-62-1. It has a molecular weight of 205.65 . It is stored at room temperature and has a purity of 95%. It is in powder form .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as 1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 205.65 .

Scientific Research Applications

Nonlinear Optical Properties

  • 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine derivatives exhibit significant nonlinear optical (NLO) properties. A study focused on thiopyrimidine derivatives, which share a similar pyrimidine ring structure, highlighted their promising applications in nonlinear optics and medicine (Hussain et al., 2020).

Synthesis and Optical Properties

  • The synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, related to this compound, demonstrates their potential in optical absorption and emission properties. These compounds can act as colorimetric and luminescent pH sensors, showing significant changes in luminescence upon acid introduction (Hadad et al., 2011).

Interaction with Glycine Esters

  • The interaction of related pyrimidine compounds with glycine esters, under different reaction conditions, leads to the synthesis of potentially biologically active compounds. This includes derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018).

Non-Covalent Interactions Analysis

  • Studies on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas reveal insights into intramolecular non-covalent interactions, crucial for understanding molecular interactions and potential applications in material science (Zhang et al., 2018).

Plant Growth Stimulation

  • Certain derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, similar in structure to this compound, have shown pronounced plant growth stimulating effects, suggesting their potential use in agriculture (Pivazyan et al., 2019).

Antimicrobial Activity

  • Pyrimidine salts, including those with a structure related to this compound, have shown significant in vitro antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).

Isostructural Co-Crystal Design

  • A series of co-crystals involving 2-amino-4-chloro-6-methyl pyrimidine, similar to the compound of interest, have been prepared to study isostructurality based on chloro/methyl interchange. These findings contribute to the understanding of molecular design and crystal engineering (Ebenezer et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-chloro-6-methyl-2-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-2-4-12-5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRSIZQAKUIMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509300
Record name 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61310-33-6
Record name 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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